Epimedonin G
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Overview
Description
Epimedonin G is a prenylated flavonoid compound isolated from the aerial parts of Epimedium brevicornum, a plant commonly used in traditional Chinese medicine. This compound is part of a larger group of bioactive flavonoids found in the Epimedium species, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Epimedonin G involves several steps, including extraction and purification from the plant material. The typical process includes:
Extraction: The aerial parts of Epimedium brevicornum are dried and ground into a fine powder. This powder is then subjected to solvent extraction using ethanol or methanol.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification methods as described above, scaled up for larger quantities. The use of advanced chromatographic techniques ensures the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Epimedonin G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxide derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Epimedonin G has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of prenylated flavonoids and their chemical properties.
Biology: Investigated for its potential neuroprotective and anti-inflammatory effects.
Medicine: Studied for its potential use in treating conditions such as osteoporosis and erectile dysfunction.
Industry: Used in the development of dietary supplements and functional foods
Mechanism of Action
The mechanism of action of Epimedonin G involves several molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Neuroprotective Effects: This compound protects neurons from damage by modulating signaling pathways involved in cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Epimedin A
- Epimedin B
- Epimedin C
- Epimedokoreanin B
Uniqueness
Epimedonin G is unique due to its specific prenylated structure, which contributes to its distinct biological activities. Compared to other similar compounds, this compound has shown stronger inhibitory effects on advanced glycation end-products, making it particularly valuable in the prevention of diabetic complications .
Properties
Molecular Formula |
C20H18O6 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenoxy)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(26-20(14)19)25-13-6-4-12(21)5-7-13/h3-7,9-10,21-23H,8H2,1-2H3 |
InChI Key |
PVBFIZAZNFIMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)OC3=CC=C(C=C3)O)C |
Origin of Product |
United States |
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